Cas no 2169587-18-0 (2-bromobutyl 4-methoxybutanoate)

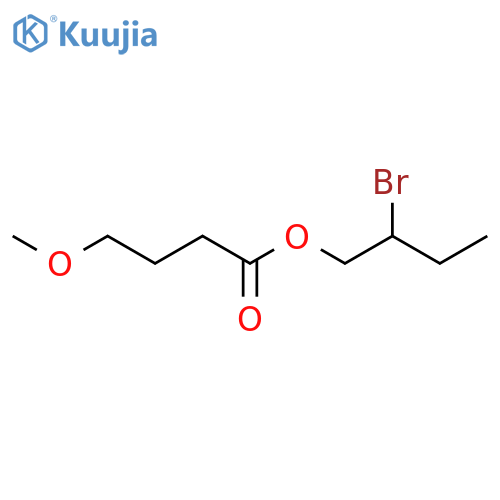

2169587-18-0 structure

商品名:2-bromobutyl 4-methoxybutanoate

2-bromobutyl 4-methoxybutanoate 化学的及び物理的性質

名前と識別子

-

- 2-bromobutyl 4-methoxybutanoate

- 2169587-18-0

- EN300-1572542

-

- インチ: 1S/C9H17BrO3/c1-3-8(10)7-13-9(11)5-4-6-12-2/h8H,3-7H2,1-2H3

- InChIKey: ZDXSSIHZPQIQEU-UHFFFAOYSA-N

- ほほえんだ: BrC(COC(CCCOC)=O)CC

計算された属性

- せいみつぶんしりょう: 252.03611g/mol

- どういたいしつりょう: 252.03611g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 8

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 35.5Ų

2-bromobutyl 4-methoxybutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1572542-0.1g |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1572542-1000mg |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 1000mg |

$728.0 | 2023-09-24 | ||

| Enamine | EN300-1572542-2.5g |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1572542-0.5g |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1572542-10.0g |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1572542-500mg |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 500mg |

$699.0 | 2023-09-24 | ||

| Enamine | EN300-1572542-5.0g |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1572542-250mg |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 250mg |

$670.0 | 2023-09-24 | ||

| Enamine | EN300-1572542-2500mg |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 2500mg |

$1428.0 | 2023-09-24 | ||

| Enamine | EN300-1572542-100mg |

2-bromobutyl 4-methoxybutanoate |

2169587-18-0 | 100mg |

$640.0 | 2023-09-24 |

2-bromobutyl 4-methoxybutanoate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

2169587-18-0 (2-bromobutyl 4-methoxybutanoate) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬